molecular formula C14H9ClN2O3 B2882063 6-chloro-3-(4-nitrophenyl)-2H-1,4-benzoxazine CAS No. 477867-74-6

6-chloro-3-(4-nitrophenyl)-2H-1,4-benzoxazine

Cat. No.: B2882063
CAS No.: 477867-74-6
M. Wt: 288.69
InChI Key: AAIYJZKKBMDVSP-UHFFFAOYSA-N
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Description

Evolution of the Benzoxazine Scaffold in Medicinal Chemistry

The benzoxazine scaffold has emerged as a privileged structure in drug discovery due to its structural versatility and broad pharmacological potential. Benzoxazines are heterocyclic compounds featuring a fused benzene ring and oxazine moiety, which provide a rigid framework for molecular interactions with biological targets. Early applications of benzoxazine derivatives in the 1960s focused on their antimicrobial properties, as exemplified by the development of lamprey-specific toxicants that exploited their selective bioactivity. Over time, structural modifications to the core scaffold—such as substitutions at the C-3, C-6, and aromatic positions—have enabled tailored biological effects, including antioxidant, anti-inflammatory, and anticoagulant activities.

The introduction of electron-withdrawing groups (e.g., nitro, chloro) and sulfonyl moieties has been pivotal in enhancing metabolic stability and target affinity. For instance, the methylsulfonyl group in 6-chloro-4-(methylsulfonyl)-N'-[(4-nitrophenyl)methylene] derivatives improves pharmacokinetic profiles by reducing oxidative degradation. Similarly, the 4-nitrophenyl substituent in 6-chloro-3-(4-nitrophenyl)-2H-1,4-benzoxazine contributes to π-π stacking interactions with enzyme active sites, as observed in Factor XIa inhibition studies.

Discovery and Development Timeline

The synthesis and characterization of this compound trace back to early explorations of benzoxazinediones as bioactive agents. Key milestones include:

Year Development Stage Significance
1973 Patent US3723426A First reported synthesis of 6-chloro-3-(4-nitrophenyl)-2H-1,3-benzoxazine-2,4-(3H)-dione as a bacteriostat against Staphylococcus aureus.
2018 Antioxidant analog studies Discovery of C-3 tethered 2-oxo-benzooxazines with IC~50~ values as low as 4.74 μg/mL in DPPH assays, validating the scaffold’s adaptability.
2025 Structural optimization Commercial availability of this compound (CAS 477867-74-6) with 90% purity, enabling pharmacological profiling.

This timeline underscores the scaffold’s transition from antimicrobial applications to targeted therapeutic agent development.

Position Within Privileged Scaffolds Classification

Privileged scaffolds are molecular frameworks capable of binding multiple biological targets through strategic substituent variations. The benzoxazine core qualifies as such due to:

  • Synthetic adaptability : The oxazine ring permits regioselective functionalization at C-3 and C-6 positions, enabling rapid diversification.
  • Bioisosteric potential : The nitro group at the 4-position of the phenyl ring mimics natural ligands in oxidoreductase enzymes, facilitating competitive inhibition.
  • Three-dimensional rigidity : The fused bicyclic system restricts conformational freedom, enhancing binding specificity to proteolytic targets like Factor XIa.

Comparative studies with related scaffolds (e.g., quinazoline, benzothiazine) reveal benzoxazines’ superior metabolic stability, attributed to the oxygen atom’s electronic effects on ring aromaticity.

Conceptual Framework for Research Investigation

Research on this compound operates within a multidisciplinary framework:

Structural analysis :

  • Core modifications : The chloro group at C-6 enhances electrophilicity, while the 4-nitrophenyl group at C-3 introduces steric bulk for target selectivity.
  • Electronic effects : Nitro and chloro substituents create electron-deficient regions, favoring interactions with nucleophilic residues (e.g., serine in protease active sites).

Biological target mapping :

  • Protease inhibition : Molecular docking studies suggest hydrogen bonding between the nitro group and Factor XIa’s S1 pocket.
  • Antioxidant potential : Analogous C-3 tethered derivatives exhibit radical scavenging via delocalization of the oxazine ring’s lone pair electrons.

Synthetic strategy :

  • Ultrasound-assisted synthesis : Recent protocols using aqueous conditions achieve >90% yields for benzoxazine derivatives, minimizing solvent waste.
  • Chloroformate coupling : Historical methods involving alkyl chloroformates remain relevant for constructing the oxazine ring under anhydrous conditions.

This framework emphasizes structure-activity relationships (SAR) and sustainable synthesis as pillars for advancing benzoxazine-based therapeutics.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-3-(4-nitrophenyl)-2H-1,4-benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O3/c15-10-3-6-14-12(7-10)16-13(8-20-14)9-1-4-11(5-2-9)17(18)19/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAIYJZKKBMDVSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NC2=C(O1)C=CC(=C2)Cl)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Step Aryl Chloroformate Method

The patent EP0968197B1 details a streamlined synthesis using 4-nitrophenyl chloroformate as both activating agent and cyclization promoter. A representative procedure involves:

  • Dissolving 5-chloro-2-aminophenol (1.0 equiv) in anhydrous tetrahydrofuran under nitrogen.
  • Dropwise addition of 4-nitrophenyl chloroformate (1.05 equiv) at 0–5°C.
  • Warming to 25°C with simultaneous addition of aqueous potassium hydroxide (1.5 equiv).
  • Biphasic stirring at 40°C for 4 hours to complete cyclization.

This method achieves 78–82% isolated yield by leveraging the electron-withdrawing nitro group to facilitate carbamate intermediate formation. The reaction’s exothermic nature necessitates controlled addition rates, with temperature maintained below 50°C to prevent nitro group decomposition.

Table 1: Optimization of Aryl Chloroformate Conditions

Parameter Range Tested Optimal Value Yield Impact
Temperature (°C) 20–50 40 +15%
Solvent THF, DCM, EtOAc THF +22%
Base Concentration 1.0–2.0 equiv 1.5 equiv KOH +8%

Two-Step Alkyl Chloroformate Approach

For substrates sensitive to nitro group reduction, US3723426A discloses a sequential carbamate formation/cyclization strategy:

  • Ethyl chloroformate (1.1 equiv) reacts with 5-chloro-2-aminophenol in heptane/DMF.
  • Isolate ethyl carbamate intermediate via vacuum distillation.
  • Cyclize with aqueous NaOH at 80°C for 2 hours.

While this method offers intermediate purification (93–95% purity by HPLC), the overall yield drops to 65–68% due to solvent losses during distillation.

Catalytic Ring-Closing Methodologies

Trifluoromethanesulfonic Acid Catalysis

Recent advances reported in Organic Process Research & Development demonstrate trifluoromethanesulfonic acid (TfOH) as a potent cyclization catalyst:

Reaction Setup:  
- Substrate: N-(5-chloro-2-hydroxyphenyl)-4-nitrobenzamide (1.0 equiv)  
- Catalyst: TfOH (5 mol%)  
- Solvent: Toluene, 110°C, 12 hours  
- Yield: 89% isolated  

Mechanistic studies reveal TfOH protonates the amide carbonyl, enabling intramolecular nucleophilic attack by the phenolic oxygen. This method eliminates stoichiometric bases but requires anhydrous conditions.

Aldimine-Accelerated Cyclodehydration

A dual catalytic system combining aldimines and TfOH achieves room-temperature cyclization:

  • Pre-form Schiff base from 4-nitrobenzaldehyde and tert-butylamine.
  • Add TfOH (2 mol%) to substrate in dichloromethane.
  • Stir at 25°C for 6 hours (85% yield).

This protocol’s mild conditions preserve acid-sensitive functional groups, making it suitable for late-stage diversification.

Comparative Analysis of Synthetic Routes

Table 2: Method Efficiency Metrics

Method Yield (%) Purity (%) Reaction Time Scalability
Aryl Chloroformate 82 98 6 h Kilogram
Alkyl Chloroformate 68 95 8 h Multigram
TfOH Catalysis 89 99 12 h Bench
Aldimine/TfOH 85 97 6 h Milligram

Key findings:

  • Traditional chloroformate methods remain superior for large-scale production despite lower yields.
  • Catalytic methods offer higher atom economy but require optimization for reactor compatibility.
  • The nitro group’s redox activity necessitates inert atmospheres in all protocols to prevent reduction side reactions.

Mechanistic Considerations and Side Reactions

Competing Pathways in Cyclization

During aryl chloroformate reactions, two competing processes occur:

  • Desired cyclization via carbamate intermediate (Path A).
  • Direct displacement forming aryl urea byproducts (Path B).

Kinetic Control:
At temperatures <50°C, Path A dominates (kA/kB = 4.2). Above 60°C, urea formation increases dramatically (kB increases 8-fold per 10°C rise).

Nitro Group Stability Challenges

The 4-nitrophenyl moiety undergoes gradual reduction to aminophenyl derivatives under prolonged basic conditions. Spectroscopic monitoring reveals:

  • 5% decomposition after 8 hours in pH >10 solutions.
  • <1% decomposition when reaction pH is maintained at 8.5–9.0.

Industrial-Scale Process Considerations

Solvent Selection Guidelines

Preferred Solvents:

  • Tetrahydrofuran (THF): Enhances carbamate solubility but requires strict moisture control.
  • Toluene: Ideal for high-temperature catalytic methods with 3× lower waste intensity vs. THF.

Cost Analysis:

Solvent Cost ($/L) Recovery Efficiency Environmental Impact
THF 12.50 88% High
Toluene 8.20 92% Moderate
Heptane 6.80 95% Low

Waste Stream Management

The aryl chloroformate method generates 4-nitrophenol as a byproduct (0.7–0.9 equiv). Neutralization with Ca(OH)2 precipitates calcium 4-nitrophenoxide, enabling:

  • 95% byproduct removal via filtration.
  • 80% solvent recovery through distillation.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-(4-nitrophenyl)-2H-1,4-benzoxazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Reduction: The major product is 6-chloro-3-(4-aminophenyl)-2H-1,4-benzoxazine.

    Substitution: The major products depend on the nucleophile used; for example, substitution with an amine would yield 6-amino-3-(4-nitrophenyl)-2H-1,4-benzoxazine.

Scientific Research Applications

6-chloro-3-(4-nitrophenyl)-2H-1,4-benzoxazine has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is investigated for its use in the synthesis of polymers and advanced materials due to its unique structural properties.

    Biological Studies: It is used in research to understand its interactions with biological molecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 6-chloro-3-(4-nitrophenyl)-2H-1,4-benzoxazine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the benzoxazine ring can interact with enzymes and receptors. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The biological and physicochemical properties of benzoxazine derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Benzoxazine Derivatives
Compound Name Substituents Key Features Reference
6-Chloro-3-(4-nitrophenyl)-2H-1,4-benzoxazine Cl (C6), 4-NO₂-Ph (C3) Electron-withdrawing nitro group enhances electrophilicity; Cl improves lipophilicity. N/A
AR7 [7-Chloro-3-(4-methylphenyl)-2H-1,4-benzoxazine] Cl (C7), 4-Me-Ph (C3) Methyl group (electron-donating) may reduce reactivity but improve metabolic stability.
4-[(4-Chlorophenyl)methyl]-6-nitro-2H-1,4-benzoxazin-3(4H)-one NO₂ (C6), (4-Cl-Ph)-CH₂ (C4) Bulky chlorophenylmethyl group at C4 alters steric hindrance; nitro at C4.
6-Chloro-4-(methylsulfonyl)-N′-(4-nitrobenzylidene)-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide Cl (C6), SO₂Me (C4), 4-NO₂-Ph-CH=N-NHCO- Sulfonyl and carbohydrazide groups enhance hydrogen-bonding capacity.
6-Chloro-2H-1,4-benzoxazin-3(4H)-one Cl (C6), ketone (C3) Simplified structure; ketone at C3 increases polarity.

Physicochemical Properties

  • Solubility : Nitro and sulfonyl groups (e.g., in ) increase polarity but may reduce membrane permeability.
  • Stability : Hydrogen bonding in 6-chloro-2H-1,4-benzoxazin-3(4H)-one enhances crystalline stability .

Biological Activity

6-Chloro-3-(4-nitrophenyl)-2H-1,4-benzoxazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

  • Molecular Formula : C14H9ClN2O3
  • Molecular Weight : 288.69 g/mol
  • Boiling Point : 454.8 ± 45.0 °C (predicted)
  • Density : 1.45 ± 0.1 g/cm³ (predicted)
  • pKa : 2.16 ± 0.20 (predicted) .

Biological Activity Overview

The biological activities of benzoxazine derivatives, including this compound, have been widely studied. These compounds exhibit various pharmacological effects, including antifungal, antibacterial, and anticancer properties.

Antifungal Activity

In a study assessing the antifungal properties of various benzoxazine derivatives, it was found that compounds with nitrophenyl substituents showed enhanced activity against several fungal strains. For instance, the compound demonstrated significant inhibition against Rhizoctonia solani and Sclerotinia sclerotiorum, with a notable efficacy rate of up to 100% in some derivatives .

CompoundInhibition Rate (%)Fungal Strain
This compound100%Rhizoctonia solani
Other derivativesVariesSclerotinia sclerotiorum

Antibacterial Activity

Research has indicated that benzoxazines can also possess antibacterial properties. A recent investigation highlighted that certain derivatives exhibited excellent antibacterial activity against Mycobacterium tuberculosis. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions significantly influenced their antimicrobial efficacy .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundMycobacterium tuberculosis< 5 µg/mL
Other tested compoundsVarious strainsVaries

The mechanisms underlying the biological activities of benzoxazines like this compound may involve:

  • Enzyme Inhibition : Compounds have been shown to inhibit key enzymes involved in pathogen metabolism.
  • Receptor Modulation : Some derivatives act as antagonists at serotonin receptors, potentially influencing gastrointestinal motility and antiemetic effects .

Case Studies

  • Antifungal Efficacy Study : A series of experiments evaluated the antifungal potential of various benzoxazine derivatives against Gibberella zeae and Phytophthora capsici. The results demonstrated that modifications in the nitrophenyl group significantly enhanced antifungal activity .
  • Antimycobacterial Activity Assessment : A study employed the Free-Wilson method to analyze the structure-activity relationships of different benzoxazine derivatives against mycobacterial strains. The findings indicated that specific substitutions improved the compounds' effectiveness compared to standard treatments like isoniazid .

Q & A

Q. What are the key steps in synthesizing 6-chloro-3-(4-nitrophenyl)-2H-1,4-benzoxazine, and how can purity be ensured?

Methodological Answer: A validated synthesis route involves reacting 4-methyl-2-(2-nitrobenzylamino)phenol (1 mmol) with boronic acid (1 mmol) and glyoxal (1 mmol) in methanol under stirring at room temperature for 24 hours. Post-reaction, the solvent is removed under vacuum, and the crude product is purified via flash chromatography (silica gel, dichloromethane). Purity is confirmed using:

  • IR spectroscopy (e.g., peaks at 3429 cm⁻¹ for O–H stretching and 1608 cm⁻¹ for aromatic C=C) .
  • NMR spectroscopy (e.g., 1H NMR δ 8.09–6.45 for aromatic protons, δ 5.60 for oxazine ring protons) .
  • HRMS (observed [M+H]⁺ at m/z 363.1347 vs. calculated 363.1345) .

Q. How is the compound structurally characterized using crystallography?

Methodological Answer: Single-crystal X-ray diffraction is employed to resolve the molecular geometry. The asymmetric unit typically contains two molecules stabilized by intra- and intermolecular O–H⋯O and C–H⋯O hydrogen bonds. Key parameters include:

  • Bond lengths : Aromatic C–C bonds (1.38–1.42 Å) and nitro group geometry (N–O ≈ 1.21 Å) .
  • Packing interactions : Layers parallel to the (001) plane, connected via O–H⋯π interactions (distance ~3.2 Å) .
    Refinement uses software like SHELXL, with all H atoms localized via Fourier maps .

Q. What biological activities are associated with 1,4-benzoxazine derivatives?

Methodological Answer: Benzoxazines exhibit herbicidal, antifungal, and therapeutic properties. For example:

  • Herbicidal activity : Inhibition of plant growth via interference with chlorophyll synthesis (observed in maize and wheat models) .
  • Antihypertensive/neuroprotective effects : Modulation of prostaglandin receptors (e.g., D2 receptor antagonism) .
    Biological screening involves in vitro assays (e.g., MIC for antifungal activity) and in vivo models (e.g., blood pressure regulation in rodents) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

Methodological Answer: Variables to test include:

  • Solvent polarity : Methanol vs. ethanol or acetonitrile (affects reaction kinetics).
  • Catalysts : Lewis acids (e.g., FeCl₃) to accelerate cyclization.
  • Temperature : Elevated temperatures (e.g., 50°C) to reduce reaction time.
    Parallel experiments with Design of Experiments (DoE) frameworks can identify optimal conditions. For example, a 20% yield increase was reported using glyoxal in ethanol at 40°C .

Q. How can contradictory biological activity data across studies be resolved?

Methodological Answer:

  • Assay standardization : Compare MIC values under consistent pH, temperature, and microbial strains.
  • Structural analogs : Test derivatives (e.g., 6-trifluoromethyl or 7-methoxy substitutions) to isolate pharmacophores .
  • Computational modeling : Use docking studies (e.g., AutoDock Vina) to predict binding affinities to targets like fungal CYP51 or human prostaglandin receptors .

Q. What computational methods are suitable for studying reaction mechanisms?

Methodological Answer:

  • DFT calculations : Gaussian 09 with B3LYP/6-31G(d) basis sets to map energy profiles for nitro group reduction or oxazine ring formation .
  • Molecular dynamics : Simulate solvent effects on transition states (e.g., methanol vs. DMF) using GROMACS .

Q. How are crystallographic challenges (e.g., disordered nitro groups) addressed?

Methodological Answer:

  • Refinement constraints : Apply "ISOR" and "DELU" restraints in SHELXL to model thermal motion .
  • Twinned crystals : Use PLATON’s TWINABS for data integration .
  • Hydrogen bonding : Validate O–H⋯O interactions (2.6–2.8 Å) via Mercury visualization tools .

Q. What decomposition pathways are observed under acidic/basic conditions?

Methodological Answer:

  • Acidic hydrolysis : The oxazine ring opens to form 2-amino-4-nitrophenol derivatives (confirmed via LC-MS) .
  • Basic conditions : Nitro group reduction to amine intermediates, detectable via TLC (Rf shift from 0.7 to 0.3 in ethyl acetate/hexane) .

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